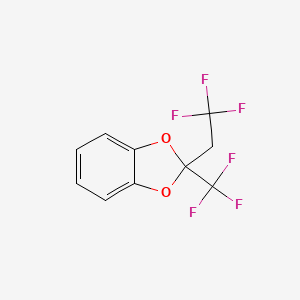
2-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, commonly known as TFB, is a heterocyclic compound with a wide range of applications in the scientific and research fields. It is a colorless, volatile liquid that is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a starting material for the synthesis of other compounds. TFB is also used as a catalyst in various reactions, such as the synthesis of polymers and the preparation of pharmaceuticals. TFB has been extensively studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
TFB has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of polymers, such as polyurethanes and polyamides, and as a catalyst for the preparation of pharmaceuticals. It has also been used as a solvent in organic synthesis, and as a starting material for the synthesis of other compounds. TFB has also been studied for its potential applications in the fields of biochemistry and physiology.
Wirkmechanismus
TFB is a volatile liquid that is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a starting material for the synthesis of other compounds. It is believed that TFB acts as a Lewis acid in a reaction, and is capable of forming complexes with other molecules. This allows it to catalyze a variety of reactions, including the synthesis of polymers and the preparation of pharmaceuticals.
Biochemical and Physiological Effects
TFB has been studied for its potential effects on biochemical and physiological processes. It has been found to increase the solubility of some drugs, and has been used as a solvent for the preparation of pharmaceuticals. It has also been found to have an effect on the metabolism of certain proteins, as well as on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TFB in laboratory experiments is its low cost and availability. It is also highly volatile, which makes it easy to handle and store. However, TFB is highly flammable and must be handled with caution. It is also toxic and should not be ingested or inhaled.
Zukünftige Richtungen
The potential applications of TFB are vast, and there are many future directions that could be explored. These include the development of new catalysts and solvents for organic synthesis, the study of its effects on biochemical and physiological processes, and the use of TFB as a starting material for the synthesis of other compounds. Additionally, TFB could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, TFB could be used in the development of new pharmaceuticals and drugs.
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)5-8(10(14,15)16)17-6-3-1-2-4-7(6)18-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOHHHBWGNFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(CC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


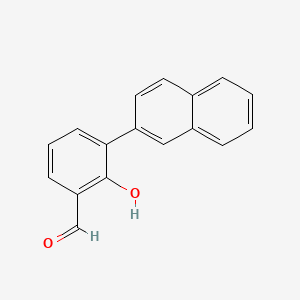


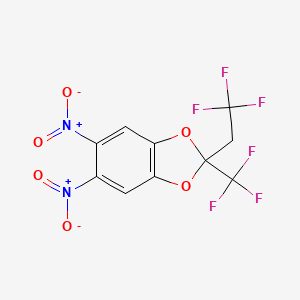
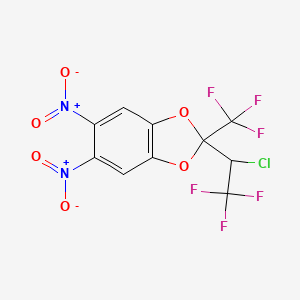
![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

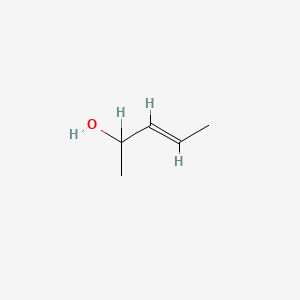
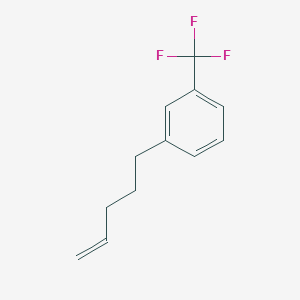
![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)


